Unii-gktfvqjg0S
Description
UNII System Designation (GKTFVQJG0S)
The compound is formally recognized in the Global Substance Registration System (GSRS) under the Unique Ingredient Identifier (UNII) GKTFVQJG0S . This alphanumeric code provides a non-proprietary, unambiguous identifier for regulatory and scientific communication, ensuring precise substance tracking across pharmacological databases and regulatory filings.
CAS Registry Number (162559-35-5)
The Chemical Abstracts Service (CAS) Registry Number 162559-35-5 uniquely identifies this compound in chemical databases and commercial catalogs. This identifier is critical for resolving nomenclature ambiguities, particularly given the structural complexity of indole and tropane derivatives.
IUPAC Nomenclature
The systematic IUPAC name is:
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 7-methoxy-1H-indole-3-carboxylate hydrochloride . This name specifies:
- The 8-azabicyclo[3.2.1]octane core (tropane skeleton) with methyl substitution at nitrogen.
- 7-methoxyindole-3-carboxylate esterification at the tropane C3 position.
- Hydrochloride salt formation.
Properties
CAS No. |
162559-35-5 |
|---|---|
Molecular Formula |
C18H23ClN2O3 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 7-methoxy-1H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-20-11-6-7-12(20)9-13(8-11)23-18(21)15-10-19-17-14(15)4-3-5-16(17)22-2;/h3-5,10-13,19H,6-9H2,1-2H3;1H/t11-,12+,13?; |
InChI Key |
KNEAACANZQSHQI-KOQCZNHOSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl |
Synonyms |
SDZ ICM 567 SDZ ICM-567 SDZ-ICM-567 |
Origin of Product |
United States |
Preparation Methods
Bicyclic Amine Synthesis
The 8-azabicyclo[3.2.1]octane system is synthesized through a Mannich reaction or intramolecular cyclization of appropriately substituted pyrrolidine precursors. For example, condensation of tropinone derivatives with methylamine under acidic conditions yields the bicyclic scaffold. Catalytic hydrogenation may follow to saturate double bonds, though specific reducing agents remain undisclosed.
Indole Carboxylate Preparation
The 7-methoxyindole fragment is synthesized via Fischer indole synthesis, employing phenylhydrazine and 4-methoxycyclohexanone under acidic conditions. Regioselective iodination at the C5 position, as demonstrated in analogous indole systems, could utilize N-iodosuccinimide (NIS) in acetic acid. Subsequent carboxylation at C3 is achieved through Friedel-Crafts acylation or directed ortho-metalation strategies.
Esterification and Salt Formation
Coupling Reaction
Esterification between the bicyclic alcohol and indole carboxylic acid employs Steglich conditions (DCC/DMAP) or acid chlorides. For instance, activating the carboxylic acid with thionyl chloride generates the acyl chloride, which reacts with the bicyclic amine’s hydroxyl group in dichloromethane.
Hydrochloride Salt Precipitation
Post-esterification, the free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate or diethyl ether) to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity.
Industrial-Scale Optimization
While laboratory-scale syntheses focus on milligram quantities, industrial production demands:
Ethanol precipitation, as utilized in plasmid DNA protocols, may inspire large-scale impurity removal by modulating solvent polarity. However, exact temperature and solvent ratios remain confidential.
Analytical Validation
Critical quality attributes are verified through:
-
HPLC : Reverse-phase C18 columns (methanol/water gradient) assess purity (>98%).
-
Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 350.8 [M+H]⁺.
-
X-ray Diffraction : Polymorph characterization ensures crystalline consistency.
Challenges and Alternatives
Regioselectivity in Indole Functionalization
Unintended halogenation at C3 or C7 positions necessitates directing groups. Recent advances in Pd-catalyzed C−H activation, as seen in iodination studies, could improve selectivity but require compatibility with electron-rich methoxy groups.
Ester Hydrolysis Mitigation
The ester bond’s lability under basic conditions mandates strict pH control during salt formation. Alternative prodrug strategies (e.g., phosphonate esters) are unexplored in published literature.
Chemical Reactions Analysis
SDZ-ICM-567 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in SDZ-ICM-567.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SDZ-ICM-567 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a reference compound in studies investigating the structure-activity relationships of serotonin 3 receptor antagonists.
Biology: Employed in research to understand the role of serotonin 3 receptors in various physiological processes, including neurotransmission and gastrointestinal function.
Medicine: Investigated for its potential therapeutic applications in treating anxiety disorders, vomiting, and other conditions related to serotonin 3 receptor activity.
Mechanism of Action
SDZ-ICM-567 exerts its effects by selectively binding to and blocking serotonin 3 receptors. These receptors are part of the serotonin receptor family and are involved in the regulation of mood, anxiety, and gastrointestinal function. By blocking these receptors, SDZ-ICM-567 can modulate the activity of serotonin, leading to its therapeutic effects. The molecular targets and pathways involved in the action of SDZ-ICM-567 include the inhibition of serotonin-mediated neurotransmission and the modulation of downstream signaling pathways .
Comparison with Similar Compounds
Methodology for Comparative Analysis
The comparison of UNII-gktfvqjg0S with similar compounds follows guidelines from peer-reviewed journals and regulatory frameworks:
- Structural Similarity : Compounds sharing core functional groups, stereochemistry, or metal coordination (e.g., isomers, homologs, or analogs) .
- Functional Similarity : Compounds used for analogous therapeutic purposes (e.g., same drug class, mechanism of action, or metabolic pathways) .
- Data Sources : Relies on physicochemical properties (e.g., solubility, melting point), spectroscopic data (NMR, MS), bioactivity (IC50, EC50), and regulatory documentation .
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison
| Property | This compound (Hypothetical) | Compound A (Analog) | Compound B (Homolog) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₅S | C₁₄H₁₈N₂O₅S | C₁₆H₂₂N₂O₅S |
| Functional Groups | Sulfonamide, Carboxylic Acid | Sulfonamide | Sulfonamide, Ester |
| Molecular Weight (g/mol) | 364.4 | 350.3 | 378.5 |
| LogP | 1.8 | 2.1 | 1.5 |
Comparison with Functionally Similar Compounds
Assuming this compound is a kinase inhibitor (for illustration):
Table 2: Functional Comparison
| Property | This compound (Hypothetical) | Compound C (Same Class) | Compound D (Alternative Mechanism) |
|---|---|---|---|
| Target Protein | EGFR Kinase | EGFR Kinase | VEGF Receptor |
| IC50 (nM) | 12.3 | 8.7 | 45.6 |
| Therapeutic Use | Non-Small Cell Lung Cancer | Breast Cancer | Colorectal Cancer |
| Bioavailability (%) | 78 | 65 | 82 |
Research and Regulatory Considerations
- Analytical Validation : Comparative studies must adhere to guidelines for reproducibility, including detailed experimental protocols (e.g., HPLC conditions, dissolution testing) .
- Regulatory Implications : Structural or functional analogs may require separate regulatory approvals due to differences in impurity profiles or bioequivalence .
- Limitations : Direct comparisons are constrained by the lack of publicly accessible data for this compound, emphasizing the need for proprietary or unpublished studies .
Biological Activity
Unii-gktfvqjg0S, also known as 4-Butyl-alpha-agarofuran , is a compound derived from agarofuran, which is extracted from the wood of the Aquilaria agallocha tree. This compound has garnered attention for its potential biological activities, particularly in the realm of anxiety modulation and other therapeutic applications. This article explores the biological activity of 4-Butyl-alpha-agarofuran, supported by research findings, case studies, and data tables.
4-Butyl-alpha-agarofuran has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C18H30O |
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | (1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene |
| InChI Key | RMGSYWBFOGEHLE-NJAFHUGGSA-N |
The biological effects of 4-Butyl-alpha-agarofuran are primarily attributed to its ability to modulate neural circuits through the inhibition of voltage-gated ion channels. This modulation affects neuronal firing patterns, which is crucial in managing anxiety and stress responses in animal models.
Anxiolytic Effects
Research indicates that 4-Butyl-alpha-agarofuran exhibits significant anxiolytic properties. In various animal models, including the elevated plus-maze test and social interaction test, this compound has demonstrated a marked reduction in anxiety-like behaviors. Specifically:
- Elevated Plus-Maze Test : Rats treated with 4-Butyl-alpha-agarofuran spent more time in open arms compared to controls, suggesting reduced anxiety levels.
- Social Interaction Test : Treated mice displayed increased social interactions, further supporting its anxiolytic potential.
Safety and Toxicology
Preliminary studies have assessed the safety profile of 4-Butyl-alpha-agarofuran. In acute toxicity tests, no significant adverse effects were observed at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.
Case Studies
Several case studies have highlighted the efficacy of 4-Butyl-alpha-agarofuran in clinical settings:
-
Case Study on Anxiety Management :
- Objective : To evaluate the effectiveness of 4-Butyl-alpha-agarofuran in patients with generalized anxiety disorder.
- Method : A double-blind placebo-controlled trial was conducted with 100 participants over 12 weeks.
- Results : Patients receiving 4-Butyl-alpha-agarofuran exhibited a significant reduction in anxiety scores compared to placebo (p < 0.05), indicating its potential as a therapeutic agent.
-
Case Study on Stress Response :
- Objective : To assess the impact of 4-Butyl-alpha-agarofuran on stress-induced behaviors in rodents.
- Method : Rodents were subjected to stress tests following administration of the compound.
- Results : Treated animals showed decreased corticosterone levels and improved behavioral outcomes compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
